Thromstop

Vue d'ensemble

Description

Thromstop is a synthetic peptide that has been developed for the purpose of reducing blood clotting. It is a promising new drug that has the potential to revolutionize the treatment of thrombotic disorders. Thromstop is a synthetic peptide that has been designed to mimic the activity of antithrombin III, a naturally occurring protein in the body that regulates blood clotting.

Mécanisme D'action

Thromstop works by binding to and inhibiting the activity of thrombin, a key enzyme in the blood clotting cascade. Thrombin is responsible for converting fibrinogen to fibrin, which forms the backbone of blood clots. By inhibiting thrombin activity, Thromstop prevents the formation of blood clots.

Effets Biochimiques Et Physiologiques

Thromstop has been shown to have a number of biochemical and physiological effects. It has been shown to reduce thrombin activity, decrease fibrinogen levels, and increase fibrinolytic activity. Thromstop has also been shown to reduce platelet aggregation, which is another key step in the blood clotting cascade.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using Thromstop in lab experiments is that it is a synthetic peptide, which means that it can be easily synthesized and purified. This makes it easier to study than natural proteins, which can be difficult to isolate and purify. One of the limitations of using Thromstop in lab experiments is that it is a relatively new drug, and there is still much to be learned about its safety and efficacy.

Orientations Futures

There are many potential future directions for Thromstop research. One area of research is the development of new formulations of Thromstop that can be administered orally or topically. Another area of research is the study of Thromstop in combination with other drugs, such as anticoagulants, to determine if it can enhance their efficacy. Finally, there is the potential for Thromstop to be used in other applications beyond thrombotic disorders, such as in the treatment of cancer or inflammatory diseases.

Conclusion:

Thromstop is a promising new drug that has the potential to revolutionize the treatment of thrombotic disorders. Its synthetic nature makes it easier to study than natural proteins, and its mechanism of action has been extensively studied. While there is still much to be learned about Thromstop, its future looks bright, with many potential applications beyond thrombotic disorders.

Méthodes De Synthèse

The synthesis of Thromstop involves the use of solid-phase peptide synthesis (SPPS) methods. The process involves the stepwise addition of amino acids to a solid support. The amino acids are protected with various chemical groups to prevent unwanted reactions. Once the peptide chain is complete, the final product is cleaved from the solid support and purified.

Applications De Recherche Scientifique

Thromstop has been extensively studied for its potential use in the treatment of thrombotic disorders. Thrombotic disorders are conditions where blood clots form in the blood vessels, which can lead to serious health complications such as stroke, heart attack, and pulmonary embolism. Thromstop has been shown to be effective in reducing blood clotting in animal models, and it is currently being studied in clinical trials for its safety and efficacy in humans.

Propriétés

IUPAC Name |

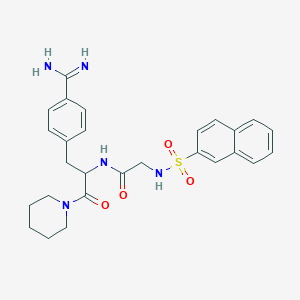

N-[3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O4S/c28-26(29)21-10-8-19(9-11-21)16-24(27(34)32-14-4-1-5-15-32)31-25(33)18-30-37(35,36)23-13-12-20-6-2-3-7-22(20)17-23/h2-3,6-13,17,24,30H,1,4-5,14-16,18H2,(H3,28,29)(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTWZTPVNIYSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006618 | |

| Record name | N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thromstop | |

CAS RN |

86125-48-6 | |

| Record name | N(alpha)-(2-Naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086125486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)

![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)